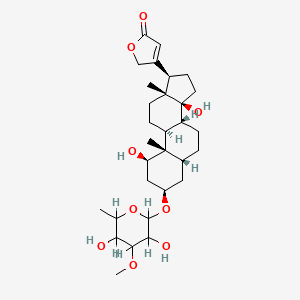
Acovenoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acovenoside A is a complex organic compound that belongs to the class of cardenolides. Cardenolides are a type of steroid known for their potent biological activities, particularly in the field of medicine. These compounds are often derived from natural sources and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acovenoside A typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acovenoside A can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1. Cytotoxicity Against Non-Small Cell Lung Cancer Cells
Research has demonstrated that Acovenoside A exhibits significant cytotoxic effects on non-small cell lung cancer (NSCLC) cells, specifically the A549 cell line. The compound has an IC50 value of approximately 68 nM, indicating potent inhibition of cell viability after 48 hours of exposure . Notably, this compound is reported to be more effective than doxorubicin, a common chemotherapeutic agent, in inhibiting the proliferation of these cancer cells .
2. Induction of Apoptosis and Mitotic Catastrophe
This compound induces apoptosis through multiple pathways. It disrupts mitochondrial membrane integrity and promotes the generation of reactive oxygen species (ROS), leading to DNA fragmentation and activation of caspase-3 . Additionally, it causes mitotic catastrophe characterized by G2/M phase arrest due to the accumulation of cyclin B1 and CDK1 regulators . These mechanisms highlight this compound's potential as an effective anticancer agent.
Case Studies
1. Preclinical Models
In preclinical studies using chick chorioallantoic membranes implanted with NSCLC xenografts, treatment with this compound resulted in reduced expression of proliferative markers such as Ki-67 and increased apoptotic DNA strand breaks . These findings support its potential for further development as an anticancer therapeutic.
2. Comparison with Other Cardenolides
Comparative studies have shown that this compound is selectively toxic to cancer cells while sparing normal cells, such as lung fibroblasts and peripheral blood mononuclear cells. This selectivity underscores its promise as a safer alternative to traditional chemotherapeutics that often have broader toxicity profiles .
Wirkmechanismus
The mechanism of action of Acovenoside A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, cardenolides are known to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in regulating cellular ion balance and cardiac function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxin: Another cardenolide with similar biological activities.
Ouabain: Known for its potent inhibitory effects on sodium-potassium ATPase.
Digoxin: Widely used in the treatment of heart conditions.
Uniqueness
Acovenoside A is unique due to its specific structural features, such as the presence of the 6-deoxy-3-O-methyl-alpha-L-talopyranosyloxy group. These structural differences can influence its biological activity and therapeutic potential, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
663-95-6 |
|---|---|
Molekularformel |
C30H46O9 |
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
3-[(1R,3R,5R,8R,10S,13R,14S,17R)-3-[(2S,3S,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-12-17-5-6-21-20(29(17,3)22(31)13-18)7-9-28(2)19(8-10-30(21,28)35)16-11-23(32)37-14-16/h11,15,17-22,24-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20?,21-,22-,24+,25+,26+,27-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
DKYDBQQIQAPGMH-VEPJOZAASA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2C[C@H]3CC[C@@H]4C([C@]3([C@@H](C2)O)C)CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)OC)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O |
Key on ui other cas no. |
663-95-6 |
Piktogramme |
Acute Toxic |
Synonyme |
acovenoside A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















